N,N-Dipropylphenethylamine

Catalog No.
S14335941
CAS No.
23916-02-1
M.F
C14H23N
M. Wt
205.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dipropylphenethylamine

CAS Number

23916-02-1

Product Name

N,N-Dipropylphenethylamine

IUPAC Name

N-(2-phenylethyl)-N-propylpropan-1-amine

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

InChI

InChI=1S/C14H23N/c1-3-11-15(12-4-2)13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

XKVJUEJDVGYAGS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC=CC=C1

N,N-Dipropylphenethylamine is a chemical compound with the molecular formula C${14}$H${23}$N. It belongs to the class of substituted phenethylamines and is characterized by the presence of two propyl groups attached to the nitrogen atom of the phenethylamine structure. This compound is often studied for its potential psychoactive effects and its role as a monoaminergic activity enhancer. Its structural similarity to other compounds in the phenethylamine family allows for various pharmacological investigations.

, typical for amines and phenethylamines:

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions and reagents used .
  • Alkylation: It can participate in N-alkylation reactions, forming N-heterocycles when reacted with diols or other electrophiles .
  • Reduction: Under specific conditions, it may also be reduced to yield secondary or tertiary amines.

N,N-Dipropylphenethylamine exhibits significant biological activity, particularly as a monoaminergic activity enhancer. It enhances catecholaminergic activity in the brain, which involves stimulating the release of neurotransmitters such as dopamine and norepinephrine. Unlike traditional stimulants like amphetamines, which induce a large release of neurotransmitters regardless of neuronal stimulation, N,N-Dipropylphenethylamine promotes a more controlled release that is dependent on neuronal impulses . This unique mechanism could potentially lead to fewer side effects compared to conventional stimulants.

The synthesis of N,N-Dipropylphenethylamine typically involves several methods:

  • Alkylation of Phenethylamine: The most common method involves the alkylation of phenethylamine with propyl bromide or iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Reductive Amination: Another approach includes reductive amination of ketones or aldehydes with dipropylamine.
  • Catalytic Hydrogenation: This method can also be employed, where appropriate precursors are hydrogenated in the presence of catalysts like palladium or nickel .

N,N-Dipropylphenethylamine has potential applications in various fields:

  • Pharmaceutical Research: Due to its effects on neurotransmitter release, it is studied for possible therapeutic uses in mood disorders and attention deficit hyperactivity disorder.
  • Neuropharmacology: Its unique mechanism of action makes it a candidate for research into new psychostimulant drugs that may have fewer side effects compared to existing options.
  • Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic compounds.

Studies have shown that N,N-Dipropylphenethylamine interacts with various neurotransmitter systems, primarily affecting catecholamines. Research indicates that it enhances impulse-evoked neurotransmitter release without significantly altering serotonin levels, differentiating it from other stimulants that affect multiple neurotransmitter systems indiscriminately . This selectivity may lead to better-targeted treatments for neurological conditions.

N,N-Dipropylphenethylamine shares structural similarities with several other compounds in the phenethylamine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
N,N-DimethylphenethylamineDimethylatedNon-selective monoaminergic releaseMore potent stimulant effects
1-Phenyl-2-propylaminopentaneExtended chainCatecholaminergic activity enhancerSelective release enhancement
α-Methyl-N-propylamphetamineMethylatedNon-selective stimulantStronger central nervous system stimulation
1-(Benzofuran-2-yl)-2-propylaminopentaneBenzofuran derivativeMonoaminergic activity enhancerDistinct structural modification from N,N-Dipropylphenethylamine

N,N-Dipropylphenethylamine's unique mechanism of enhancing neurotransmitter release based on neuronal activity sets it apart from traditional stimulants, making it an interesting subject for further research in pharmacology and neurochemistry.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

205.183049738 g/mol

Monoisotopic Mass

205.183049738 g/mol

Heavy Atom Count

15

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